molecular formula C15H16N2O3S B6420383 ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate CAS No. 108207-46-1

ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate

Cat. No.: B6420383
CAS No.: 108207-46-1
M. Wt: 304.4 g/mol
InChI Key: GVHRSWKIBDENQH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is an organic compound with a complex structure that includes a pyrimidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

Its pyrimidine core is a common motif in many biologically active molecules, including antiviral and anticancer agents .

Industry

In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the sulfanyl and ester groups.

    Ethyl 2-phenylacetate: Contains the ester and phenyl groups but lacks the pyrimidine ring.

    4-Hydroxy-6-methylpyrimidine-2-thiol: Similar structure but without the ester group.

Uniqueness

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-14(19)13(11-7-5-4-6-8-11)21-15-16-10(2)9-12(18)17-15/h4-9,13H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHRSWKIBDENQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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